N-(5-methyl-3-isoxazolyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(5-methyl-3-isoxazolyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a unique combination of oxazole, thienopyrimidine, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-isoxazolyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,2-oxazole, 4-oxo-3,5-diphenylthieno[2,3-d]pyrimidine, and acetamide derivatives. Common synthetic routes may involve:
- Formation of the oxazole ring through cyclization reactions.
- Synthesis of the thienopyrimidine core via condensation reactions.
- Coupling of the oxazole and thienopyrimidine units using sulfanyl linkages.
- Introduction of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-3-isoxazolyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxazole or thienopyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and heterocycles suggests possible interactions with biological macromolecules.
Medicine
Medicinally, this compound could be investigated for its pharmacological properties. Its structural features might confer activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, the compound might find applications in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-3-isoxazolyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: shares similarities with other heterocyclic compounds that contain oxazole, thienopyrimidine, and acetamide moieties.
Thienopyrimidine derivatives: These compounds are known for their diverse biological activities.
Oxazole derivatives: Often explored for their antimicrobial and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
380191-60-6 |
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Molecular Formula |
C24H18N4O3S2 |
Molecular Weight |
474.6g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H18N4O3S2/c1-15-12-19(27-31-15)25-20(29)14-33-24-26-22-21(18(13-32-22)16-8-4-2-5-9-16)23(30)28(24)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,25,27,29) |
InChI Key |
ABJINTCCMWZSTE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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